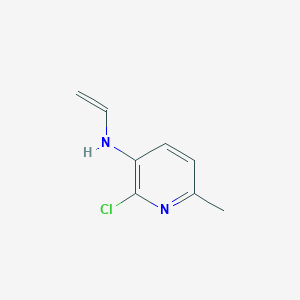

2-Chloro-6-methyl-N-vinylpyridin-3-amine

Description

Contextual Significance of Pyridine (B92270) Scaffolds in Chemical Research

Pyridine, a six-membered heteroaromatic ring containing a nitrogen atom, and its derivatives are fundamental building blocks in organic chemistry. The pyridine scaffold is a ubiquitous feature in a vast array of biologically active compounds, including many pharmaceuticals, agrochemicals, and natural products. The nitrogen atom in the pyridine ring imparts distinct electronic properties, influencing the molecule's reactivity, basicity, and ability to coordinate with metal ions.

The presence of substituents on the pyridine ring dramatically modulates its chemical behavior. Halogen atoms, such as chlorine, and alkyl groups, such as methyl, can alter the electron density distribution within the ring, thereby influencing its reactivity in electrophilic and nucleophilic substitution reactions. This versatility makes substituted pyridines highly valuable synthons for the construction of complex molecular architectures. Their wide-ranging applications in medicinal chemistry, catalysis, and materials science continue to drive research into their synthesis and functionalization.

Overview of N-Vinyl Amine Functional Group in Organic Synthesis

N-vinyl amines, also known as enamines, are a class of organic compounds characterized by an amine group attached to a carbon-carbon double bond. The vinyl group is a highly reactive functional moiety that can participate in a variety of chemical transformations. The nitrogen atom's lone pair of electrons can delocalize into the double bond, enhancing its nucleophilicity and influencing its reactivity.

In organic synthesis, N-vinyl amines are valuable intermediates. They are known to undergo polymerization to form polyvinylamines and can participate in various cycloaddition and cross-coupling reactions. The synthesis of N-vinyl amines can be achieved through several methods, including the vinylation of amines using acetylene (B1199291) or its equivalents, such as calcium carbide, or through transition metal-catalyzed reactions. The reactivity of the vinyl group makes N-vinyl amines attractive monomers for the development of functional polymers and materials.

Research Landscape of Halogenated and Methylated Pyridin-3-amines

The specific substitution pattern of a 3-amino group on a pyridine ring that also bears halogen and methyl substituents gives rise to a class of compounds with significant potential in chemical synthesis. Halogenation of the pyridine ring, particularly at positions adjacent to the nitrogen, can be a challenging synthetic step, often requiring specific reagents and conditions to achieve the desired regioselectivity. The presence of a methyl group can further influence the reactivity and physical properties of the molecule.

Research into halogenated and methylated pyridin-3-amines is often driven by their utility as key intermediates in the synthesis of more complex molecules. For instance, the amino group can be readily diazotized and converted into a variety of other functional groups, while the halogen atom provides a handle for cross-coupling reactions, allowing for the introduction of diverse substituents. The interplay of these functional groups on the pyridine core makes these compounds versatile platforms for the development of new chemical entities with potential applications in various fields of research.

While specific research on 2-Chloro-6-methyl-N-vinylpyridin-3-amine is not extensively documented in publicly available literature, its structure suggests it is a derivative of 2-chloro-6-methylpyridin-3-amine. A plausible synthetic route to the target compound would involve the vinylation of the amino group of this precursor.

Table 1: Properties of Potential Precursor

| Property | Value |

|---|---|

| Compound Name | 2-chloro-6-methylpyridin-3-amine |

| CAS Number | 164666-68-6 |

| Molecular Formula | C6H7ClN2 |

| Molecular Weight | 142.59 g/mol |

| Appearance | Solid |

| Storage Temperature | Keep in dark place, inert atmosphere, store in freezer, under -20°C. researchgate.net |

Chemical Profile of this compound

Based on available data from chemical suppliers, the fundamental properties of this compound can be summarized as follows:

Table 2: Chemical and Physical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 1810069-94-3 | aip.org |

| Molecular Formula | C8H9ClN2 | aip.org |

| Molecular Weight | 168.62 g/mol | aip.org |

| SMILES Code | C=CNC1=CC=C(C)N=C1Cl | aip.org |

Spectroscopic Data Insights

While specific spectroscopic data for this compound is not published in detail, some suppliers indicate the availability of NMR, HPLC, LC-MS, and UPLC data. aip.org Based on the structure, the expected spectroscopic features can be inferred. The 1H NMR spectrum would likely show signals corresponding to the vinyl protons, the aromatic protons on the pyridine ring, and the methyl group protons. The 13C NMR spectrum would show distinct signals for the vinyl carbons, the aromatic carbons, and the methyl carbon. Infrared (IR) spectroscopy would be expected to show characteristic absorption bands for the N-H bond of the amine, the C=C bonds of the vinyl group and the pyridine ring, and the C-Cl bond. Mass spectrometry would show a molecular ion peak corresponding to the molecular weight of the compound.

This compound is a substituted pyridine derivative with a combination of functional groups that suggest its potential as a valuable building block in organic synthesis, particularly for the development of novel polymers and heterocyclic compounds. While detailed research on this specific molecule is limited, its structural relationship to well-studied pyridine derivatives allows for informed predictions about its chemical properties and reactivity. Further experimental investigation is necessary to fully elucidate the synthesis, properties, and potential applications of this intriguing compound.

Structure

3D Structure

Properties

Molecular Formula |

C8H9ClN2 |

|---|---|

Molecular Weight |

168.62 g/mol |

IUPAC Name |

2-chloro-N-ethenyl-6-methylpyridin-3-amine |

InChI |

InChI=1S/C8H9ClN2/c1-3-10-7-5-4-6(2)11-8(7)9/h3-5,10H,1H2,2H3 |

InChI Key |

DPPDIFVXILJGLS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=NC(=C(C=C1)NC=C)Cl |

Origin of Product |

United States |

Reactivity and Transformational Pathways of 2 Chloro 6 Methyl N Vinylpyridin 3 Amine

Reactivity of the Pyridin-3-amine Core

The pyridin-3-amine core of the title compound is characterized by the nucleophilic amine nitrogen, the potential for substitution on the halogenated ring, and C-H bonds that can be activated for functionalization.

Reactions at the Amine Nitrogen Atom (beyond N-vinylation)

The nitrogen atom of the amino group in 2-chloro-6-methylpyridin-3-amine, the precursor to the N-vinylated compound, retains its nucleophilic character and can participate in a variety of reactions beyond the vinylation that forms the title compound. These reactions are fundamental for creating a diverse range of derivatives. For instance, the primary amine can be acylated or involved in palladium-catalyzed cross-coupling reactions to form new C-N bonds. nih.gov

Such transformations include reactions with benzoyl chlorides to form benzamides. A related synthetic pathway involves the reaction of 2-amino-6-methylpyridine (B158447) with 2-chlorobenzoyl chloride in the presence of potassium thiocyanate (B1210189) to produce N-carbamothioylbenzamide derivatives. acs.org These reactions highlight the capacity of the amino group to act as a potent nucleophile, enabling the introduction of a wide array of functional groups.

Nucleophilic Aromatic Substitution on the Halogenated Pyridine (B92270) Ring

The pyridine ring, being an electron-deficient aromatic system, is activated towards nucleophilic aromatic substitution (SNAr). The chlorine atom at the C2 position is particularly susceptible to displacement by nucleophiles. youtube.com This reactivity is a cornerstone of pyridine chemistry, although 2-chloropyridine (B119429) is noted to be significantly less reactive than other heteroaryl chlorides like 2-chloropyrimidine. nih.govresearchgate.net

The mechanism involves the addition of a nucleophile to the aromatic ring, forming a negatively charged intermediate known as a Meisenheimer complex, followed by the elimination of the chloride leaving group to restore aromaticity. youtube.com The rate of these reactions is enhanced by the presence of additional electron-withdrawing groups on the pyridine ring. nih.gov Conversely, electron-donating groups may decrease the rate. In 2-Chloro-6-methyl-N-vinylpyridin-3-amine, the electron-donating methyl and amino groups may modulate the ring's susceptibility to nucleophilic attack.

Various nucleophiles can be employed to displace the chloro group, including amines, alkoxides, and thiolates, providing a versatile method for introducing new functionalities at the C2 position. nih.gov The relative reactivity of halogens in SNAr reactions on pyridine rings typically follows the order F > Cl ≈ Br > I. chemrxiv.orgnih.gov

Below is a table summarizing kinetic data for the reaction of a structurally related compound, 2-chloro-3-cyano-6-methyl-5-nitropyridine, with various anilines, illustrating the principles of SNAr.

| Substituted Aniline | Rate Coefficient (k / l mol⁻¹ s⁻¹) |

|---|---|

| p-Anisidine | 1.18 x 10⁻² |

| p-Toluidine | 7.70 x 10⁻³ |

| Aniline | 2.50 x 10⁻³ |

| p-Chloroaniline | 7.50 x 10⁻⁴ |

Electrophilic Aromatic Substitution on the Pyridine Ring

The pyridine nucleus is inherently electron-deficient due to the electronegativity of the nitrogen atom, which makes it generally resistant to electrophilic aromatic substitution (EAS). Such reactions typically require harsh conditions and often result in low yields.

However, the substituents on the ring in this compound significantly influence its reactivity towards electrophiles. The N-vinylamino group at C3 is a powerful activating group and is ortho-, para-directing. The methyl group at C6 is also activating and ortho-, para-directing. In contrast, the chloro group at C2 is deactivating but also ortho-, para-directing. The combined effect of these groups would likely direct incoming electrophiles to the C4 and C5 positions. The strong activating effect of the amino group is expected to be the dominant directing influence.

For comparison, the nitration of the parent 2-chloro-6-methylpyridine (B94459) with a mixture of nitric and sulfuric acid occurs at the 3-position. Since this position is already occupied in the title compound, any potential electrophilic substitution would be forced to occur at other available sites, guided by the existing substituents.

C-H Functionalization of the Pyridine Nucleus

Modern synthetic methods have enabled the direct functionalization of C-H bonds, providing a more atom-economical alternative to traditional cross-coupling reactions that require pre-functionalized substrates. mdpi.com Transition metal catalysis, particularly with palladium and rhodium, has been pivotal in developing these transformations for pyridine derivatives. nih.govmdpi.com

Direct arylation, a prominent example of C-H functionalization, allows for the formation of C-C bonds by coupling a C-H bond with an aryl halide. rsc.org For pyridine substrates, these reactions often exhibit high regioselectivity. nih.govnih.gov In the case of this compound, the C-H bonds at the C4 and C5 positions are potential sites for such functionalization. The directing ability of the amino group would likely favor reaction at these positions. Palladium-catalyzed direct C-H arylation has been successfully applied to various 2-chloropyridine derivatives, demonstrating the feasibility of this approach for creating complex molecular architectures. researchgate.netchemrxiv.orgchemrxiv.org

Derivatization and Further Synthetic Elaborations

The chloro substituent offers a versatile handle for extensive synthetic modifications, primarily through transition metal-catalyzed cross-coupling reactions.

Modifications of the Chloro Substituent (e.g., cross-coupling reactions)

The 2-chloro substituent is an excellent electrophilic partner in a wide range of palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for forming new carbon-carbon and carbon-heteroatom bonds. mdpi-res.com

Suzuki-Miyaura Coupling: This reaction involves the coupling of the 2-chloropyridine moiety with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. It is a highly reliable method for forming biaryl structures. Studies have shown that 2-chloropyridines are effective substrates, often providing excellent yields of the corresponding 2-arylpyridines. thieme-connect.comresearchgate.netmdpi.com

Sonogashira Coupling: This reaction couples the 2-chloropyridine with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov It is a fundamental method for synthesizing aryl-alkyne structures. The reaction is typically carried out under mild conditions with an amine base. youtube.comscirp.org

Other Cross-Coupling Reactions: Besides Suzuki and Sonogashira couplings, other important transformations include the Heck coupling (reaction with alkenes) researchgate.net, Buchwald-Hartwig amination (reaction with amines to form C-N bonds) nih.gov, and Stille coupling (reaction with organostannanes). These reactions collectively provide a comprehensive toolkit for elaborating the this compound scaffold into a vast library of complex derivatives.

The table below provides illustrative examples of cross-coupling reactions performed on 2-chloropyridine substrates.

| Coupling Reaction | Coupling Partner | Catalyst System | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acids | Pd(PPh₃)₄ | Toluene, K₂CO₃, reflux | 2-Arylpyridines | thieme-connect.com |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / Benzimidazolium salt | Microwave, K₂CO₃, DMF | 2-Phenylpyridine | mdpi.com |

| Sonogashira | Terminal alkynes | Pd(CF₃COO)₂ / PPh₃ / CuI | Et₃N, DMF, 100°C | 2-Alkynylpyridines | scirp.org |

| Buchwald-Hartwig Amination | Primary/Secondary amines | RuPhos/BrettPhos Precatalysts | LiHMDS, Toluene, 100°C | 2,3-Diaminopyridines | nih.gov |

| Heck Coupling | 2-Vinylpyridine (B74390) | PdCl₂(PCy₃)₂ | DMF, Cs₂CO₃, 140°C | trans-2-Styrylpyridines | researchgate.net |

Chemical Transformations of the Methyl Group

The methyl group at the 6-position of the pyridine ring in this compound is a key site for various chemical transformations. Its reactivity is influenced by the electronic effects of the other substituents on the pyridine ring, including the electron-withdrawing chloro group and the pyridine nitrogen, as well as the electron-donating amino group. While specific research on the methyl group transformations of this compound is not extensively documented in publicly available literature, the reactivity can be inferred from studies on structurally similar substituted methylpyridines. The primary transformations of such methyl groups typically involve halogenation and oxidation reactions.

Halogenation

Free-radical halogenation is a common method for the functionalization of methyl groups on pyridine rings. N-bromosuccinimide (NBS) is a frequently used reagent for this purpose, often in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) or under photochemical conditions. daneshyari.com The reaction proceeds via a free-radical mechanism, leading to the substitution of one or more hydrogen atoms of the methyl group with a halogen.

For instance, the bromination of 2-methylpyridine (B31789) with NBS can yield 2-(bromomethyl)pyridine. daneshyari.com The regioselectivity of bromination in unsymmetrical dimethylpyridines indicates that the nitrogen in the ring has a deactivating inductive effect. daneshyari.com In the context of this compound, the methyl group at the 6-position can be expected to undergo similar transformations to yield 2-chloro-6-(halomethyl)-N-vinylpyridin-3-amine derivatives. These halogenated products are versatile intermediates for further nucleophilic substitution reactions.

Another approach to obtaining a chloromethyl group involves the chlorination of a corresponding hydroxymethylpyridine precursor using reagents like thionyl chloride (SOCl₂) or cyanuric chloride. mdpi.com This two-step process would first involve the oxidation of the methyl group to a hydroxymethyl group, followed by chlorination.

Oxidation

The methyl group of substituted pyridines can be oxidized to various higher oxidation states, including aldehydes, carboxylic acids, or N-oxides. The oxidation of aromatic N-heterocyclic compounds to their corresponding N-oxides can be achieved using various oxidizing agents. The oxidation of 2-methyl-3-nitropyridines with a hydrogen peroxide-urea complex has been shown to produce the corresponding N-oxides in moderate yields. nih.gov

Furthermore, the direct transformation of ethylarenes into primary aromatic amides with N-bromosuccinimide and I₂-aqueous NH₃ has been reported, suggesting that under specific conditions, the methyl group could be converted to other functional groups. organic-chemistry.org While direct oxidation of the methyl group to a carboxylic acid can be challenging in the presence of other sensitive functional groups like the vinyl and amino moieties, selective oxidation might be achievable under carefully controlled conditions.

The following table summarizes the potential chemical transformations of the methyl group in this compound based on the reactivity of analogous compounds.

Interactive Data Table: Potential Transformations of the Methyl Group

| Starting Material | Reagents/Conditions | Product | Transformation Type |

| This compound | N-Bromosuccinimide (NBS), Radical Initiator (e.g., AIBN) | 2-Chloro-6-(bromomethyl)-N-vinylpyridin-3-amine | Halogenation |

| This compound | N-Chlorosuccinimide (NCS), Radical Initiator | 2-Chloro-6-(chloromethyl)-N-vinylpyridin-3-amine | Halogenation |

| This compound | Oxidizing Agent (e.g., H₂O₂-urea complex) | This compound N-oxide | Oxidation (N-oxidation) |

| 2-Chloro-6-hydroxymethyl-N-vinylpyridin-3-amine | Thionyl chloride (SOCl₂) | 2-Chloro-6-(chloromethyl)-N-vinylpyridin-3-amine | Halogenation (from alcohol) |

Advanced Spectroscopic Characterization Techniques for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is unparalleled in its ability to map the carbon-hydrogen framework of a molecule. Through a combination of one- and two-dimensional experiments, it is possible to piece together the precise connectivity of atoms.

One-dimensional NMR provides fundamental information about the different chemical environments of the protons (¹H NMR) and carbon atoms (¹³C NMR) in the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of 2-Chloro-6-methyl-N-vinylpyridin-3-amine would be expected to show distinct signals for each unique proton. The vinyl group protons (–CH=CH₂) would typically appear as a complex multiplet system in the range of δ 5.0-7.0 ppm, characterized by geminal, cis, and trans coupling constants. The aromatic protons on the pyridine (B92270) ring would likely resonate in the δ 7.0-8.5 ppm region. The methyl group (–CH₃) protons would appear as a singlet further upfield, typically around δ 2.2-2.5 ppm. The amine (–NH–) proton would present as a broad singlet, with its chemical shift being highly dependent on solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides a count of the unique carbon atoms. For this compound, one would expect to see signals for the two vinyl carbons (typically δ 100-140 ppm), the five carbons of the pyridine ring (with shifts influenced by the chloro, methyl, and amino substituents, generally in the δ 110-160 ppm range), and the methyl carbon (typically δ 15-25 ppm). The carbon atom attached to the chlorine (C-2) would be expected to show a significant downfield shift.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are estimated values based on analogous structures and may vary from experimental data.)

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Pyridine-H4 | 7.5 - 8.0 | 135 - 145 |

| Pyridine-H5 | 7.0 - 7.5 | 120 - 130 |

| Vinyl-H (α) | 6.5 - 7.0 | 130 - 140 |

| Vinyl-H (β, cis) | 5.0 - 5.5 | 105 - 115 |

| Vinyl-H (β, trans) | 5.5 - 6.0 | 105 - 115 |

| NH | Variable (e.g., 4.0 - 6.0) | N/A |

| CH₃ | 2.2 - 2.5 | 15 - 25 |

| Pyridine-C2 | N/A | 145 - 155 |

| Pyridine-C3 | N/A | 140 - 150 |

| Pyridine-C6 | N/A | 150 - 160 |

This is an interactive data table. You can sort and filter the data as needed.

2D NMR experiments are crucial for unambiguously assigning the signals observed in 1D spectra and establishing the complete molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. It would be instrumental in identifying adjacent protons, for instance, confirming the connectivity between the H4 and H5 protons on the pyridine ring and tracing the spin system of the N-vinyl group.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the definitive assignment of each proton signal to its attached carbon, for example, linking the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is a powerful tool for establishing long-range (2-3 bond) correlations between protons and carbons. This would be key to piecing together the entire molecular puzzle, for example, by showing a correlation from the methyl protons to the C-6 and C-5 carbons of the pyridine ring, and from the vinyl protons to the C-3 carbon via the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing insights into the molecule's three-dimensional structure and conformation. For instance, a NOESY experiment could reveal spatial proximity between the N-H proton and the α-proton of the vinyl group.

While less common, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms. The pyridine nitrogen and the amine nitrogen in this compound would have distinct chemical shifts. The pyridine nitrogen would be expected in the range of δ -100 to 100 ppm, while the amine nitrogen would likely appear in a different region, influenced by its vinyl substituent. ¹H-¹⁵N HMBC experiments can be particularly useful, showing correlations from protons near the nitrogen atoms (like the N-H proton and the vinyl protons) to the ¹⁵N signals, aiding in their assignment. mdpi.com

Vibrational Spectroscopy

Vibrational spectroscopy, including FT-IR and FT-Raman, probes the vibrational modes of a molecule, providing a characteristic fingerprint and identifying the presence of specific functional groups.

FT-IR spectroscopy measures the absorption of infrared radiation by a molecule as it vibrates. Key functional groups have characteristic absorption frequencies. For this compound, the FT-IR spectrum would be expected to show:

N-H Stretch: A peak in the 3300-3500 cm⁻¹ region corresponding to the amine N-H bond.

C-H Stretches: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl group) are found just below 3000 cm⁻¹.

C=C and C=N Stretches: The stretching vibrations of the C=C bonds in the pyridine ring and the vinyl group, as well as the C=N bonds in the ring, would result in a series of absorptions in the 1400-1650 cm⁻¹ region.

C-N Stretch: The C-N stretching vibration of the amine would be expected in the 1250-1350 cm⁻¹ range.

C-Cl Stretch: A band corresponding to the C-Cl stretch is typically observed in the 600-800 cm⁻¹ region.

FT-Raman spectroscopy is a complementary technique to FT-IR. While FT-IR is more sensitive to polar bonds, Raman spectroscopy is often better for identifying non-polar bonds and symmetric vibrations. The C=C bonds of the aromatic ring and the vinyl group would be expected to produce strong signals in the Raman spectrum. The C-Cl bond may also give a characteristic Raman signal. Comparing the FT-IR and FT-Raman spectra can provide a more complete picture of the molecule's vibrational modes. For instance, a vibration that is strong in the Raman spectrum but weak in the IR spectrum is likely to be from a more symmetric part of the molecule.

Table 2: Predicted FT-IR and FT-Raman Vibrational Frequencies for this compound (Note: These are estimated values based on analogous structures and may vary from experimental data.)

| Vibrational Mode | Predicted FT-IR Frequency (cm⁻¹) | Predicted FT-Raman Frequency (cm⁻¹) |

| N-H Stretch | 3300 - 3500 (Medium) | Weak/Not Observed |

| Aromatic C-H Stretch | 3000 - 3100 (Medium) | 3000 - 3100 (Strong) |

| Aliphatic C-H Stretch | 2850 - 3000 (Medium) | 2850 - 3000 (Strong) |

| C=C/C=N Ring Stretch | 1400 - 1650 (Strong) | 1400 - 1650 (Strong) |

| Vinyl C=C Stretch | ~1630 (Medium) | ~1630 (Strong) |

| C-N Stretch | 1250 - 1350 (Medium) | Medium |

| C-Cl Stretch | 600 - 800 (Strong) | 600 - 800 (Medium) |

This is an interactive data table. You can sort and filter the data as needed.

Detailed Vibrational Assignments via Potential Energy Distribution (PED) Analysis

The analysis typically involves optimizing the molecular geometry and calculating the harmonic vibrational frequencies using quantum chemical methods, such as Density Functional Theory (DFT). The resulting vibrational modes are then analyzed to determine the percentage contribution of each internal coordinate to a given normal mode of vibration. This allows for an unambiguous assignment of the spectral bands.

For a molecule like this compound, key vibrational modes would include:

Pyridine ring vibrations: C-C and C-N stretching vibrations, as well as in-plane and out-of-plane bending modes.

Methyl group vibrations: Symmetric and asymmetric C-H stretching, bending, and rocking modes.

Vinyl group vibrations: C=C and C-H stretching, scissoring, wagging, and twisting modes.

Amine group vibrations: N-H stretching and bending modes.

C-Cl vibrations: The stretching and bending modes associated with the chloro substituent.

A hypothetical PED analysis would provide a table detailing the calculated vibrational frequencies and the percentage contribution of different functional groups to each vibration, offering a precise understanding of the molecule's dynamic behavior.

Mass Spectrometry (MS) Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound, as well as its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-Resolution Mass Spectrometry (HRMS) is instrumental in determining the precise molecular formula of a compound by measuring its mass with very high accuracy. For this compound (C₈H₉ClN₂), the exact mass can be calculated based on the most abundant isotopes of its constituent elements (¹²C, ¹H, ³⁵Cl, ¹⁴N).

The theoretical exact mass of the molecular ion [M]⁺˙ would be calculated, and an experimental HRMS measurement would aim to match this value to within a few parts per million (ppm), confirming the elemental composition. The presence of chlorine would be readily identifiable by the characteristic isotopic pattern of the molecular ion peak, with an M+2 peak approximately one-third the intensity of the molecular ion peak, corresponding to the ³⁷Cl isotope.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. In ESI-MS, a solution of the analyte is passed through a charged capillary, creating a fine spray of charged droplets. As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase ions.

For this compound, ESI-MS would likely produce a prominent protonated molecule, [M+H]⁺, due to the basic nature of the pyridine nitrogen and the amino group. This technique is valuable for determining the molecular weight of the compound with minimal fragmentation. The high sensitivity of ESI-MS makes it suitable for the analysis of trace amounts of the substance.

X-ray Diffraction Analysis

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.

Single Crystal X-ray Diffraction (SXRD) for Solid-State Molecular Structure Determination

An SXRD analysis of this compound would reveal the planarity of the pyridine ring and the spatial orientation of the chloro, methyl, and N-vinyl amine substituents. It would also elucidate the intermolecular interactions, such as hydrogen bonding and π-stacking, that govern the crystal packing.

Analysis of Intramolecular Geometric Parameters (e.g., bond lengths, bond angles, dihedral angles)

The data obtained from an SXRD experiment allows for the detailed analysis of all intramolecular geometric parameters. For this compound, this would include the precise measurement of:

Bond lengths: The distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-H, N-H).

Bond angles: The angles formed by three connected atoms (e.g., C-N-C, C-C-Cl).

Dihedral angles: The rotational angles between four atoms, which define the conformation of the molecule, particularly the orientation of the N-vinyl group relative to the pyridine ring.

This information is crucial for understanding the steric and electronic effects of the substituents on the geometry of the pyridine ring. Below is an example data table of what such an analysis would yield, based on typical values for similar structures.

Table 1: Hypothetical Intramolecular Geometric Parameters for this compound

| Parameter | Atoms | Value |

|---|---|---|

| Bond Length (Å) | C-Cl | ~1.74 |

| C-N (ring) | ~1.33 - 1.38 | |

| C-C (ring) | ~1.38 - 1.40 | |

| N-C (vinyl) | ~1.42 | |

| C=C (vinyl) | ~1.34 | |

| Bond Angle (°) | C-C-Cl | ~120 |

| C-N-C (ring) | ~118 | |

| C-C-N (amine) | ~121 | |

| N-C=C (vinyl) | ~122 | |

| Dihedral Angle (°) | C(ring)-C(ring)-N-C(vinyl) | Variable (describes twist of vinyl group) |

Investigation of Intermolecular Interactions (e.g., hydrogen bonding networks, π-π stacking interactions)

A detailed investigation into the intermolecular interactions of this compound has not been reported in the available scientific literature. Therefore, no specific data on its hydrogen bonding networks or π-π stacking interactions can be presented.

Computational and Theoretical Investigations of 2 Chloro 6 Methyl N Vinylpyridin 3 Amine

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular behavior at the electronic level. Density Functional Theory (DFT) is a widely used method due to its favorable balance of accuracy and computational cost. nanobioletters.com The B3LYP hybrid functional is commonly paired with basis sets like 6-311++G(d,p) or cc-pVTZ to model the properties of heterocyclic compounds. nih.gov Ab initio methods, such as Hartree-Fock (HF), provide a foundational, albeit less accurate, approach, often used as a starting point for more complex calculations. researchgate.net

The first step in any computational study is to determine the most stable three-dimensional structure of the molecule. Geometry optimization is a process that calculates the bond lengths, bond angles, and dihedral angles that correspond to the lowest energy, and therefore most stable, conformation of the molecule. researchgate.net For a flexible molecule like 2-Chloro-6-methyl-N-vinylpyridin-3-amine, which has rotatable bonds associated with the vinyl and amine groups, multiple local energy minima may exist.

Conformational landscape analysis involves systematically exploring these different spatial arrangements to identify the global minimum energy structure. This is often achieved by performing a potential energy surface (PES) scan, where the energy of the molecule is calculated as a function of the rotation around specific bonds. The results of such an analysis would reveal the most probable conformations of the molecule in the gas phase. For similar pyridine (B92270) derivatives, DFT calculations have been shown to provide reliable predictions of molecular geometries. nih.gov

Table 1: Illustrative Optimized Geometrical Parameters for this compound (Calculated via DFT/B3LYP)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C-Cl | 1.74 | Cl-C-C | 119.5 |

| C-N (ring) | 1.34 | C-N-C (ring) | 117.0 |

| C-C (ring) | 1.39 | C-C-N (amine) | 121.0 |

| N-C (vinyl) | 1.40 | H-N-C (vinyl) | 118.0 |

| C=C (vinyl) | 1.33 | N-C=C (vinyl) | 125.0 |

| C-CH3 | 1.51 | C-C-CH3 | 122.0 |

| Note: These values are representative examples for illustrative purposes and are based on typical bond lengths and angles for similar chemical structures. |

Understanding the electronic structure of a molecule is key to predicting its reactivity and spectroscopic properties. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are central to this analysis.

The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. researchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for assessing molecular stability and reactivity. researchgate.net A small energy gap suggests that a molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another vital tool. It visualizes the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. nanobioletters.com In an MEP map, regions of negative potential (typically colored red) indicate areas prone to electrophilic attack, while positive potential regions (blue) are susceptible to nucleophilic attack. For pyridine derivatives, the nitrogen lone pair typically creates a region of strong negative potential. acs.org

Table 2: Illustrative Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.10 |

| HOMO-LUMO Gap (ΔE) | 5.15 |

| Note: These are example values based on typical DFT calculations for substituted pyridines. researchgate.net |

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. It transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive representation of localized bonds, lone pairs, and antibonding orbitals that align with Lewis structures. wisc.eduwisc.edu

Conceptual DFT provides a framework for quantifying chemical reactivity through various indices derived from the molecule's energy response to a change in its number of electrons. These global reactivity descriptors include electronegativity (χ), chemical hardness (η), and electrophilicity (ω). A high electrophilicity index indicates a greater capacity to accept electrons.

Fukui functions are local reactivity descriptors that identify which atoms within a molecule are most susceptible to nucleophilic, electrophilic, or radical attack. By analyzing the change in electron density at a specific atomic site upon the addition or removal of an electron, one can pinpoint the most reactive centers in the molecule. This analysis is crucial for predicting the regioselectivity of chemical reactions.

Simulation of Spectroscopic Properties

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental data. By simulating spectra, researchers can aid in the assignment of experimental signals and gain a deeper understanding of the molecule's vibrational and electronic behavior.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. After geometry optimization finds the minimum energy structure, a frequency calculation is performed. This calculation determines the normal modes of vibration and their corresponding frequencies and intensities. nih.gov

The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation used in the calculations and the neglect of electron correlation. Therefore, they are typically multiplied by a scaling factor (e.g., 0.9613 for B3LYP/6-311G) to improve agreement with experimental data. researchgate.net These theoretical spectra are invaluable for assigning the peaks observed in experimental FT-IR and FT-Raman spectra to specific molecular motions, such as C-H stretches, C=C bending, or ring vibrations. nanobioletters.com

Table 3: Illustrative Predicted Vibrational Frequencies for Key Functional Groups

| Vibrational Mode | Predicted Frequency (cm⁻¹) (Scaled) | Description |

| N-H Stretch | 3450 | Amine N-H stretching |

| C-H Stretch (Aromatic) | 3080 | Pyridine ring C-H stretching |

| C-H Stretch (Vinyl) | 3050 | Vinyl group C-H stretching |

| C-H Stretch (Methyl) | 2950 | Methyl group C-H stretching |

| C=C Stretch (Vinyl) | 1640 | Vinyl C=C double bond stretching |

| C=N/C=C Stretch (Ring) | 1580 | Pyridine ring skeletal vibrations |

| C-Cl Stretch | 750 | Carbon-Chlorine stretching |

| Note: These frequencies are representative examples and are not based on direct calculations for the target molecule. |

Following a comprehensive search for scholarly articles and research data, it has been determined that there are no specific computational or theoretical investigations published in the accessible scientific literature for the compound This compound .

Therefore, it is not possible to generate the requested article with the required scientifically accurate and specific research findings, as the foundational data is not available in published sources.

Advanced Theoretical Methodologies

Molecular Dynamics Simulations for Dynamic Behavior

The absence of specific studies on this compound means that detailed research findings and data tables concerning its dynamic behavior, such as those that would be generated from MD simulations, are not available to be presented. Molecular dynamics simulations would typically provide insights into various parameters that characterize the molecule's behavior over time.

For a comprehensive understanding of the dynamic properties of this compound, dedicated molecular dynamics simulation studies would need to be conducted. Such research would be invaluable in elucidating the conformational landscape, interaction patterns with different solvents, and the intrinsic flexibility of the molecule, thereby contributing to a more complete theoretical understanding of its chemical nature.

Polymerization and Advanced Materials Research

Polymerization Mechanisms of N-Vinyl Aminopyridine Monomers

The polymerization of N-vinyl aminopyridine monomers can be accomplished through several pathways, including free radical, controlled/living radical, and anionic polymerization. The choice of method dictates the level of control over molecular weight, polydispersity, and polymer architecture.

Free radical polymerization is a common and robust method for polymerizing a wide array of vinyl monomers. nih.govmdpi.com The process is typically initiated by the decomposition of an initiator molecule, such as 2,2'-azobisisobutyronitrile (AIBN) or benzoyl peroxide (BPO), to generate free radicals. ku.ac.aeresearchgate.net These radicals then react with a monomer molecule, initiating a chain reaction. The polymerization of N-vinyl monomers like N-vinylpyrrolidone (NVP) and N-vinylcaprolactam (NVCL) via this mechanism has been extensively studied. sci-hub.semdpi.com For instance, copolymers of N-vinylpyrrolidone have been synthesized with various functionalized vinyl monomers, such as styrene (B11656) (St), hydroxypropyl methacrylate (B99206) (HPMA), and carboxyphenyl maleimide (B117702) (CPMI), using AIBN as the initiator in a 1,4-dioxane (B91453) solvent. ku.ac.aekoreascience.kr

The process consists of three main stages: initiation, propagation, and termination. During propagation, the growing polymer chain adds new monomer units. Termination occurs when two growing chains combine or disproportionate, ending the polymerization process. While effective for producing high molecular weight polymers, conventional free radical polymerization offers limited control over the polymer's molecular weight distribution and architecture. ed.ac.uk

| Monomer(s) | Initiator | Solvent | Temperature | Reference |

|---|---|---|---|---|

| 4-Vinylpyridine (B31050) (4VP) / Styrene (S) | Not Specified | Bulk | Not Specified | niscpr.res.in |

| N-vinylpyrrolidone (NVP) / Styrene (St) | AIBN | 1,4-Dioxane | Not Specified | ku.ac.ae |

| N-vinylpyrrolidone (NVP) / Isobornyl Methacrylate (IBMA) | AIBN | Bulk | 60 °C | mdpi.com |

| Acrylamide (B121943) (AM) / 4-Vinylpyridine (4-VP) | Ammonium (B1175870) Persulfate (APS) | N,N-dimethylformamide (DMF) | 45 °C | derpharmachemica.com |

To overcome the limitations of conventional free radical polymerization, controlled/living radical polymerization (CRP) techniques have been developed. ed.ac.uk These methods, such as Nitroxide-Mediated Radical Polymerization (NMP), Atom Transfer Radical Polymerization (ATRP), and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, allow for the synthesis of polymers with predetermined molecular weights, low polydispersity, and complex architectures like block copolymers. ed.ac.ukacs.org

RAFT polymerization, in particular, has proven to be a versatile method for controlling the polymerization of a wide range of monomers, including less activated monomers (LAMs) like N-vinyl compounds. researchgate.netnih.gov This technique employs a chain transfer agent (CTA) to mediate the polymerization, establishing a dynamic equilibrium between active (propagating) and dormant polymer chains. researchgate.netdiva-portal.org This reversible process allows chains to grow at a similar rate, resulting in a narrow molecular weight distribution. For example, RAFT has been successfully used to synthesize well-defined polymers and copolymers of N-vinylpyrrolidone (NVP). nih.govdiva-portal.orgmdpi.com The polymerization of 4-vinylpyridine has also been achieved with good control using ATRP. acs.org

| Technique | Monomer | Key Components | Advantages | Reference |

|---|---|---|---|---|

| ATRP | 4-Vinylpyridine | Metal catalyst (e.g., Copper complex), Initiator (e.g., alkyl halide) | Control over molecular weight and architecture. | acs.org |

| RAFT | N-vinylpyrrolidone (NVP) | Chain Transfer Agent (CTA) (e.g., xanthate, dithiocarbamate), Radical Initiator (e.g., AIBN) | Applicable to a wide range of monomers, tolerance to various functional groups. | nih.govdiva-portal.orgcore.ac.uk |

| NMP | 4-Vinylpyridine | Nitroxide radical (e.g., TEMPO) | Metal-free system, produces polymers with low polydispersity. | acs.org |

Anionic polymerization is a form of living polymerization initiated by nucleophilic species such as organolithium compounds (e.g., n-butyllithium). uni-bayreuth.dewikipedia.org This method is suitable for vinyl monomers that possess electron-withdrawing substituents capable of stabilizing the propagating anionic chain end. eresearchco.com Vinylpyridines are well-suited for anionic polymerization due to the electron-withdrawing nature of the pyridine (B92270) ring. uni-bayreuth.dewikipedia.org

The initiation step involves the addition of the nucleophilic initiator to the monomer, creating a carbanionic active center. eresearchco.com In the absence of impurities or terminating agents, the propagation proceeds until all monomer is consumed, while the anionic chain ends remain active. This "living" character allows for the synthesis of well-defined block copolymers by sequential addition of different monomers. acs.orgresearchgate.net The stereochemistry of poly(2-vinylpyridine) produced via anionic polymerization can be influenced by factors such as the counter-ion and the presence of E/Z isomers at the carbanionic chain end. ufl.eduacs.org However, anionic polymerization is highly sensitive to protic impurities and requires stringent reaction conditions. uni-bayreuth.de

| Monomer | Initiator | Solvent | Key Features | Reference |

|---|---|---|---|---|

| 2-Vinylpyridine (B74390) | Organolithium compounds | Tetrahydrofuran (THF) | Living polymerization, allows for stereochemical control. | ufl.eduacs.org |

| 4-Vinylpyridine | n-Butyllithium | Glycerol:Choline Chloride | Can be performed in deep eutectic solvents (DES). | researchgate.net |

| 2-(4-Vinylphenyl)pyridine | Diphenylmethyl potassium (DPM-K) | Tetrahydrofuran (THF) | Rapid polymerization with narrow molecular weight distribution. | researchgate.net |

Copolymerization Studies for Tailored Architectures

Copolymerization, the process of polymerizing two or more different types of monomers, is a powerful strategy for creating materials with tailored properties that combine the characteristics of the constituent homopolymers.

N-vinyl aminopyridine monomers can be copolymerized with a variety of other vinyl monomers to create functional copolymers. For instance, vinylpyridines have been copolymerized with monomers like styrene and acrylonitrile. niscpr.res.inresearchsolutions.com The free radical copolymerization of N-vinylpyrrolidone (NVP) has been successfully carried out with monomers such as styrene, hydroxypropyl methacrylate, and carboxyphenyl maleimide. ku.ac.aekoreascience.kr Similarly, acrylamide has been copolymerized with 4-vinylpyridine via conventional radical polymerization. derpharmachemica.com

Anionic polymerization is particularly effective for synthesizing well-defined block copolymers. acs.org For example, copolymers of 2-vinylpyridine and 3-(1-phenylvinyl)pyridine have been synthesized anionically. rsc.org This living polymerization technique allows for the sequential addition of different monomers, leading to the formation of block copolymers with precisely controlled segment lengths. acs.orgresearchgate.net Graft copolymers, where polymer chains are attached as side chains to a main polymer backbone, have also been synthesized using techniques like RAFT polymerization to graft 2-vinylpyridine from a poly(vinyl chloride) macroinitiator. researchgate.netresearchgate.net

The final properties of a copolymer are heavily dependent on its composition and the sequence distribution of the monomer units along the polymer chain (e.g., random, alternating, or block). researchgate.net The composition of copolymers can be determined using techniques such as ¹H NMR spectroscopy. ku.ac.aeniscpr.res.in

The sequence distribution is governed by the monomer reactivity ratios (r1 and r2), which describe the relative reactivity of a growing polymer chain ending in one monomer towards adding the same monomer versus the other monomer. koreascience.kr For example, in the copolymerization of 4-vinylpyridine and styrene, the reactivity ratios were determined to be r(V) = 0.85 and r(S) = 0.67 using the Kelen-Tudos method. niscpr.res.in By understanding and controlling these reactivity ratios, it is possible to influence the microstructure of the resulting copolymer. ku.ac.aeniscpr.res.in For instance, the copolymerization of NVP with styrene and hydroxypropyl methacrylate resulted in block-like structures, whereas its copolymerization with carboxyphenyl maleimide led to more alternating copolymers. ku.ac.aekoreascience.kr The sequence of monomer units can be further analyzed using ¹³C NMR spectroscopy to identify different triad (B1167595) sequences (e.g., SSS, SSV, VSV). niscpr.res.in

Post-Polymerization Modifications and Functionalization of Polymeric Derivatives

Post-polymerization modification is a powerful strategy to introduce diverse functionalities into a polymer backbone, thereby creating materials with tailored properties that are not achievable through direct polymerization of functional monomers. semanticscholar.orgwiley-vch.de For polymers derived from 2-chloro-6-methyl-N-vinylpyridin-3-amine, the presence of the pyridine ring, a chloro substituent, and an amine group offers multiple avenues for chemical transformation.

Quaternization of Poly(N-vinylpyridine) Derivatives

The nitrogen atom on the pyridine ring of the polymer units is susceptible to quaternization, a reaction that imparts a positive charge onto the polymer chain, transforming it into a polyelectrolyte. nih.govnih.gov This modification significantly alters the polymer's physical and chemical properties, such as solubility, viscosity, and thermal stability. nih.govresearchgate.net The degree of quaternization can be controlled by adjusting reaction conditions, such as the molar ratio of the alkylating agent to the polymer repeating units. nih.govmdpi.com

Common alkylating agents used for this purpose include alkyl halides like methyl iodide. nih.govmdpi.com The reaction converts the neutral pyridine units into N-alkylpyridinium salt units. This transformation can be monitored and quantified using spectroscopic techniques like infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy. nih.gov For instance, in ¹H NMR spectra, the appearance of a new signal corresponding to the protons of the alkyl group attached to the nitrogen confirms the success of the quaternization reaction. nih.gov

The introduction of ionic charges along the polymer backbone enhances its solubility in polar solvents, particularly water, and can induce stimuli-responsive behavior, such as changes in conformation with variations in pH or ionic strength. nih.gov

Table 1: Illustrative Quaternization Reactions of Poly(vinylpyridine) Derivatives

| Alkylating Agent | Solvent | Reaction Conditions | Degree of Quaternization (%) |

|---|---|---|---|

| Methyl Iodide | Methanol | Reflux, 4h | ~100 |

| Ethyl Bromide | DMF | 60°C, 24h | 70-80 |

| Benzyl Chloride | Acetonitrile | 70°C, 12h | 85-95 |

Note: This table presents typical conditions for poly(vinylpyridine)s and serves as a reference for potential reactions with poly(this compound).

Grafting and Crosslinking Reactions

The functional groups present on the poly(this compound) backbone, namely the chloro and amine groups, serve as reactive sites for grafting and crosslinking reactions. These modifications can be used to create more complex polymeric architectures with enhanced mechanical, thermal, or chemical properties. weebly.comresearchgate.net

Grafting Reactions: Polymer chains can be grafted onto the main backbone to form comb-like or brush-like structures. researchgate.netmdpi.com For example, the amine group could be used to initiate the ring-opening polymerization of cyclic monomers, or the chloro group could be substituted by a polymerizable group, followed by a "grafting through" polymerization.

Crosslinking Reactions: Crosslinking involves the formation of covalent bonds between polymer chains, leading to the creation of a three-dimensional network structure. nih.gov This can be achieved by reacting the chloro or amine groups with difunctional crosslinking agents. For instance, a diamine could react with the chloro groups on two different polymer chains, forming a bridge between them. Crosslinking generally results in materials with increased solvent resistance, thermal stability, and mechanical strength. researchgate.net

Research in Functional Polymeric Materials

The unique combination of functional groups in poly(this compound) makes it a promising candidate for the development of various functional polymeric materials.

Exploration as Polymeric Ligands for Metal Complexes

The pyridine nitrogen and the exocyclic amine group in the polymer's repeating units can act as coordination sites for metal ions, making the polymer a multidentate ligand. researchgate.netnih.gov The ability of pyridine-containing polymers to form stable complexes with a wide range of transition metals is well-documented. nih.govmdpi.com These polymeric metal complexes can find applications in catalysis, separation processes, and as antimicrobial agents. nih.govresearchgate.net

The chelation of metal ions can be influenced by factors such as the pH of the solution and the degree of crosslinking in the polymer matrix. researchgate.net Spectroscopic techniques like UV-Vis and EPR can be employed to study the structure of the metal complexes formed within the polymer. researchgate.net

Table 2: Potential Metal Ion Coordination with Poly(this compound)

| Metal Ion | Potential Coordination Sites | Potential Applications |

|---|---|---|

| Copper(II) | Pyridine Nitrogen, Amine Nitrogen | Catalysis, Antimicrobial materials |

| Nickel(II) | Pyridine Nitrogen, Amine Nitrogen | Separation, Catalysis |

| Palladium(II) | Pyridine Nitrogen, Chloro group | Catalysis |

Applications in Stimuli-Responsive Polymers

Stimuli-responsive, or "smart," polymers are materials that undergo significant changes in their properties in response to small external stimuli such as pH, temperature, or light. rsc.orgnih.govmdpi.com The presence of the basic pyridine and amine groups in poly(this compound) suggests its potential for pH-responsive behavior.

Upon protonation of the nitrogen atoms in acidic conditions, the polymer chain would become positively charged, leading to electrostatic repulsion between the segments and causing the polymer to adopt an extended conformation. This could, in turn, affect its solubility and viscosity. Such pH-responsive polymers have applications in drug delivery, sensors, and smart coatings. nih.govnih.gov Further modifications, such as grafting with thermo-responsive polymers, could introduce dual-responsive characteristics.

Surface Modification and Adsorption Studies

Polymers containing functional groups are widely used for surface modification to impart desired properties like hydrophilicity, biocompatibility, or specific binding capabilities. mdpi.comresearchgate.netnih.gov Poly(this compound) could be grafted onto or coated onto various substrates. The amine and chloro groups could then be used for further chemical reactions to attach specific molecules or to alter the surface energy. nih.gov

The quaternized derivatives of this polymer, being cationic polyelectrolytes, would be expected to strongly adsorb onto negatively charged surfaces. nih.gov This property is useful in applications such as water treatment for the removal of anionic pollutants, as flocculating agents, or in the formulation of multilayered thin films. Adsorption studies can quantify the capacity and selectivity of these materials for different adsorbates.

Conclusion and Future Research Directions

Synthesis and Reactivity: Current Status and Challenges

The development of a robust synthetic protocol for 2-chloro-6-methyl-N-vinylpyridin-3-amine is the foundational step required for any future investigation. Currently, dedicated literature on its synthesis is scarce, necessitating reliance on established methods for N-vinylation of aromatic amines. The logical precursor, 2-chloro-6-methylpyridin-3-amine, would likely serve as the starting material.

The reactivity of this compound is predicted to be multifaceted. The vinyl group is susceptible to electrophilic addition and, most importantly, radical polymerization. acs.org The pyridine (B92270) nitrogen atom provides a site for coordination with metal ions and potential quaternization. The electronic character of the pyridine ring, influenced by the electron-donating amino group and the electron-withdrawing chloro group, suggests a nuanced reactivity profile toward both electrophilic and nucleophilic reagents.

However, significant challenges must be addressed. The synthesis and handling of vinyl monomers can be complicated by their tendency to self-polymerize, especially under thermal stress or in the presence of light. hrkpharmaceutical.com Furthermore, the conditions required for N-vinylation could potentially lead to side reactions involving the chloro-substituted pyridine ring. Controlling the reaction to favor the desired monomer while preventing premature polymerization will be a primary obstacle. rsc.orgexlibrisgroup.com

Table 1: Potential Synthesis and Reactivity Challenges

| Area | Challenge | Potential Mitigation Strategy |

|---|---|---|

| Synthesis | Premature polymerization during N-vinylation. | Use of polymerization inhibitors, mild reaction conditions, and optimized catalysts. |

| Side reactions on the pyridine ring. | Selection of highly selective vinylation reagents; protection/deprotection strategies. | |

| Monomer instability and storage. | Storage in dark, cool conditions with appropriate inhibitors. | |

| Reactivity | Control over chemoselectivity (vinyl group vs. ring). | Careful selection of reagents and reaction conditions tailored to the desired functional group. |

Advancements in Spectroscopic and Computational Characterization

A comprehensive characterization of this compound is essential to confirm its structure and understand its electronic properties. While experimental data is not yet available, its expected spectroscopic signatures can be predicted based on analogous structures.

Spectroscopic Prediction:

¹H-NMR: The spectrum is expected to show a characteristic set of signals for the vinyl protons, typically as a complex ABC or AMX spin system in the 5.0-7.0 ppm range. A singlet for the remaining aromatic proton on the pyridine ring and a singlet for the methyl protons would also be anticipated.

¹³C-NMR: Distinct signals for the vinyl carbons, the aromatic carbons of the pyridine ring (with shifts influenced by the chloro, methyl, and vinylamino substituents), and the methyl carbon are expected.

FTIR: Key vibrational bands would include the C=C stretching of the vinyl group (~1630 cm⁻¹), C-N stretching, C-Cl stretching, and aromatic ring vibrations.

Computational Chemistry: Density Functional Theory (DFT) calculations will be an invaluable tool for complementing experimental work. scirp.orgmdpi.com DFT can be used to predict the ground-state molecular geometry, vibrational frequencies (aiding in the assignment of FTIR spectra), and NMR chemical shifts. researchgate.netresearchgate.net Furthermore, calculations of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) will provide insights into the molecule's electronic structure and reactivity. researchgate.net A strong correlation between theoretical predictions and experimental findings would provide a high degree of confidence in the structural assignment. scielo.br

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Functional Group | Predicted Chemical Shift / Frequency |

|---|---|---|

| ¹H-NMR | Vinyl Protons (CH=CH₂) | 5.0 - 7.0 ppm (complex multiplet) |

| Aromatic Proton (C-H) | 7.0 - 8.0 ppm (singlet) | |

| Methyl Protons (-CH₃) | 2.2 - 2.6 ppm (singlet) | |

| Amine Proton (-NH-) | Broad signal, variable ppm | |

| ¹³C-NMR | Vinyl Carbons (CH=C H₂, C H=CH₂) | 100 - 140 ppm |

| Aromatic Carbons (C-Cl, C-N, etc.) | 110 - 160 ppm | |

| Methyl Carbon (-CH₃) | 15 - 25 ppm | |

| FTIR | N-H Stretch | 3350 - 3450 cm⁻¹ |

| C=C Stretch (Vinyl) | ~1630 cm⁻¹ | |

| C=N, C=C Stretch (Aromatic) | 1550 - 1600 cm⁻¹ |

Emerging Trends in Polymerization and Materials Science

The true potential of this compound lies in its role as a functional monomer. The polymerization of vinylpyridines is well-established, and this monomer could be incorporated into polymers using various techniques, including controlled radical polymerization methods like RAFT and NMP. acs.orgrsc.orgresearchgate.net These methods would allow for the synthesis of polymers with controlled molecular weights, low dispersity, and complex architectures such as block copolymers.

The resulting polymer, poly(this compound), would be a highly functional material. The pyridine units within the polymer backbone could serve as ligands for metal catalysts, enabling the development of recyclable polymer-supported catalysts. researchgate.net The polymer could also exhibit pH-responsive behavior due to the basicity of the pyridine nitrogen, leading to applications in smart hydrogels or drug delivery systems. The presence of the chlorine atom offers a site for post-polymerization modification, allowing for the grafting of other functional molecules and the creation of advanced materials with tailored properties.

Table 3: Potential Properties and Applications of Poly(this compound)

| Property | Potential Application |

|---|---|

| Metal Coordination | Recyclable catalysts, heavy metal absorbents, sensors. researchgate.net |

| pH-Responsiveness | Smart hydrogels, drug delivery systems, stimuli-responsive coatings. |

| Post-Polymerization Modification | Functionalized surfaces, graft copolymers, advanced resins. mdpi.com |

| Amphiphilicity (in copolymers) | Self-assembly of block copolymers into micelles or vesicles, functional colloids. researchgate.netnih.gov |

Prospects for Further Academic Inquiry and Innovation

The study of this compound is currently an open field, ripe for academic exploration. Future research should be directed toward a systematic investigation that bridges the gap from fundamental chemistry to applied materials science.

Key areas for future inquiry include:

Optimized Synthesis: The development of a scalable, high-yield synthesis of the monomer is the most critical first step.

Comprehensive Characterization: A full experimental characterization using NMR, FTIR, mass spectrometry, and single-crystal X-ray diffraction (if possible) is needed to establish a definitive structural and electronic profile, which can be correlated with computational models.

Polymerization Kinetics: A detailed study of the monomer's polymerization behavior, including its reactivity ratios in copolymerizations with common monomers like styrene (B11656) or acrylates, would be essential for designing new copolymers.

Material Property Analysis: The resulting homopolymers and copolymers need to be thoroughly analyzed for their thermal stability (TGA), glass transition temperature (DSC), solubility, and mechanical properties.

Exploration of Applications: Focused research into the performance of these new polymers in specific applications, such as catalysis, functional coatings, or pH-responsive materials, will ultimately determine their innovative value.

Table 4: List of Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| 2-chloro-6-methylpyridin-3-amine |

| Poly(this compound) |

| Styrene |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.